4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-chloro-2-[(4-fluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJXUWHLSZVTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
The most widely documented method involves a two-step process starting with the condensation of 4-chloro-2-hydroxybenzaldehyde and 4-fluoroaniline to form a Schiff base intermediate. This reaction is typically conducted in methanol at room temperature for 48 hours, yielding an imine linkage (C=N) between the aldehyde and aniline moieties.
Reaction Conditions :
- Solvent : Methanol
- Temperature : 25°C (ambient)
- Time : 48 hours
- Molar Ratio : 1:1 (aldehyde:aniline)
The reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration. The absence of a catalyst simplifies purification, though yields are moderate (60–70%) due to equilibrium limitations.
Reduction of the Schiff Base
The intermediate Schiff base is reduced to the secondary amine using sodium borohydride (NaBH4) in a mixed solvent system of tetrahydrofuran (THF) and ethanol (1:1 v/v) at 0°C.
Optimized Parameters :
- Reducing Agent : NaBH4 (2 equivalents)
- Solvent : THF/ethanol
- Temperature : 0°C (to minimize side reactions)
- Time : 1 hour
This step achieves >85% conversion, with the final product purified via recrystallization in n-hexane or column chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for validating structural integrity.
Direct Amination in Aqueous Media
Hydrochloric Acid-Promoted Coupling
Recent advancements highlight water as a solvent for amination reactions, aligning with green chemistry principles. In this method, 4-chloro-2-(chloromethyl)phenol reacts with 4-fluoroaniline in aqueous hydrochloric acid (HCl) under reflux.
Key Conditions :
- Solvent : Water
- Acid Catalyst : 1M HCl
- Temperature : 100°C
- Time : 12 hours
The reaction mechanism involves nucleophilic substitution, where the amine displaces the chlorine atom on the chloromethyl group. While this method eliminates organic solvents, yields are lower (50–60%) due to competing hydrolysis of the chloromethyl group.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols often employ continuous flow reactors to enhance efficiency. The Schiff base method is adapted by substituting batch reactors with tubular flow systems, enabling precise control over reaction parameters (e.g., residence time, temperature).
Advantages :
- Throughput : 10–20 kg/day
- Purity : >98% (via in-line HPLC monitoring)
- Solvent Recovery : Methanol and THF are recycled, reducing waste.
Catalytic Hydrogenation
An alternative industrial approach uses catalytic hydrogenation of the Schiff base intermediate. Palladium on carbon (Pd/C) under hydrogen pressure (1–3 bar) achieves near-quantitative reduction yields.
Conditions :
- Catalyst : 2 wt% Pd/C
- Pressure : 1 MPa H₂
- Temperature : 120°C
- Time : 4–6 hours
This method is cost-effective for large-scale production but requires specialized equipment for handling hydrogen gas.
Comparative Analysis of Methods
Key Observations :
- The Schiff base method balances yield and practicality for laboratory-scale synthesis.
- Aqueous amination, though greener, requires optimization to improve yields.
- Industrial processes prioritize catalytic hydrogenation for its efficiency and scalability.
Challenges and Optimization Strategies
Byproduct Formation
Competing hydrolysis in aqueous media remains a challenge. Strategies include:
Purification Techniques
- Recrystallization : n-Hexane or ethyl acetate yields crystals with >99% purity.
- Chromatography : Silica gel columns (eluent: chloroform/methanol 9:1) resolve closely related impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels to ensure optimal yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Scientific Research Applications of 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, and industry. Its unique structure, featuring chloro and fluoro substituents along with an amino-methyl group, gives it distinct chemical and biological properties, making it valuable for various applications.
Chemistry
In chemistry, this compound serves as a building block in synthesizing more complex organic molecules.
Biology
The compound is useful in biological studies, particularly those involving enzyme inhibition and protein binding.
Industry
In industrial applications, it is used in the production of specialty chemicals and materials with specific properties.
2-{[(3-Chloro-4-fluorophenyl)amino]methyl}phenol, also known as 4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol, has garnered attention in medicinal chemistry for its potential biological activities.
- Anticancer Potential : Studies have highlighted the anticancer potential of this compound, demonstrating strong inhibitory effects on cancer cell lines such as SNB-19, NCI-H460, and SNB-75 at a concentration of 10 µM.
- Mechanism of Action : The mechanism involves interaction with specific enzymes or receptors, potentially inhibiting their activity and modulating cellular pathways critical for tumor growth.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Similarities
Analysis :
- Halogenation : Fluorine in the 4-fluorophenyl group improves metabolic stability compared to chlorine in 4-A2CP, which is linked to nephrotoxicity .
- Aminomethyl vs. Methyl: The NH-(4-FC₆H₄)-CH₂ group in the target compound enhances solubility in polar solvents compared to 4-chloro-2-methylphenol, which is more hydrophobic .
Table 2: Comparative Properties
Key Findings :
Biological Activity
The compound 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol is a notable member of the phenolic compounds, characterized by its unique structural features that confer various biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer , antibacterial , and antifungal properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 251.68 g/mol. The structure includes a chloro group, a fluorophenyl moiety, and an amino group, which contribute to its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been synthesized and evaluated against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The compound demonstrated significant activity against several cancer types:
| Cell Line | PGI Value at 10 µM |
|---|---|
| SNB-19 | 65.12 |
| NCI-H460 | 55.61 |
| SNB-75 | 54.68 |
These results suggest that the compound may inhibit tumor growth through mechanisms involving interaction with specific molecular targets, potentially modulating pathways related to cell proliferation and apoptosis .
Antibacterial and Antifungal Activity
In addition to its anticancer properties, this compound has been investigated for its antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Furthermore, antifungal activity has been observed against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, altering their activity. This interaction may lead to the inhibition of critical metabolic pathways in pathogens or cancer cells, enhancing its therapeutic potential .
Cancer Research Applications
A significant case study involved assessing the compound's effects on glioblastoma cells, where it was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings underline the compound's potential as a lead candidate for developing new cancer therapies .
Antimicrobial Research
Another study focused on the antimicrobial properties of the compound, revealing that it could serve as a template for designing new antibiotics targeting resistant strains of bacteria. The presence of electron-withdrawing groups in its structure was shown to enhance antibacterial activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol, and what methodological considerations are critical for reproducibility?
- Answer : The compound is synthesized via a condensation reaction between (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine and 1-(5-chloro-2-hydroxyphenyl)ethanone, followed by reduction with NaBH₄ in a THF/ethanol (1:1 v/v) mixture. Key considerations include:
- Strict temperature control (273 K) during reduction to prevent side reactions.
- Purification via thin-layer silica-gel chromatography (chloroform) to isolate the product.
- Crystallization in non-polar solvents (e.g., n-hexane) for X-ray analysis .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Answer : X-ray crystallography is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers determine bond lengths (e.g., O1–H1A⋯N1 = 2.647 Å), dihedral angles (e.g., 33.18° between aromatic rings), and absolute configurations (R,R stereochemistry). Complementary techniques include:
- FTIR to confirm functional groups (e.g., phenolic O–H stretch at ~3200 cm⁻¹).
- NMR to verify proton environments (e.g., aromatic protons in δ 6.8–7.4 ppm) .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds influence the stability and conformational dynamics of this compound?
- Answer : The intramolecular O1–H1A⋯N1 hydrogen bond (2.647 Å) stabilizes the molecule’s "wrapped" conformation, reducing steric strain between substituents. This bond:
- Lowers reactivity at the phenolic oxygen, affecting ligand-metal coordination in complexes.
- Enhances thermal stability, as shown by TGA (decomposition >200°C in related Schiff bases).
- Confirmed via X-ray and DFT calculations; deviations in bond lengths >0.1 Å may indicate solvent effects .
Q. What methodologies resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Answer : Discrepancies (e.g., FTIR suggesting free –NH vs. crystallography showing hydrogen-bonded –NH) are addressed by:
- Temperature-dependent NMR to probe dynamic hydrogen bonding.
- Hirshfeld surface analysis to quantify intermolecular interactions.
- Cross-validation with UV-Vis titration (e.g., λ shifts upon metal coordination) .
Q. How does the chiral R,R configuration impact asymmetric catalysis or biological activity?
- Answer : The R,R configuration creates a sterically hindered environment that:
- Enhances enantioselectivity in catalytic reactions (e.g., asymmetric aldol additions).
- Modulates antibacterial activity by optimizing binding to bacterial enzymes (e.g., MIC = 12.5 µg/mL against S. aureus in Co(II) complexes).
- Validated via circular dichroism (CD) and chiral HPLC .
Q. What strategies optimize the synthesis of metal complexes derived from this compound for antimicrobial applications?
- Answer : Key steps include:
- Ligand-to-metal ratio optimization (1:1 or 1:2) to prevent polynuclear species.
- Solvent choice (e.g., methanol for Cu(II), DMF for Co(II)) to control geometry.
- Spectroscopic characterization (e.g., ESR for Cu(II) d⁹ systems, magnetic susceptibility for octahedral vs. tetrahedral coordination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
